CBZ-aminooxy-PEG8-acid
CAS No.:
Cat. No.: VC13673766
Molecular Formula: C27H45NO13
Molecular Weight: 591.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H45NO13 |
|---|---|
| Molecular Weight | 591.6 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30) |
| Standard InChI Key | BWJRTPSRBALANL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
CBZ-aminooxy-PEG8-acid (CAS No. VC13673766) is defined by its molecular formula C27H45NO13 and a molecular weight of 591.6 g/mol. The IUPAC name, 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, reflects its three primary components:
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CBZ-protected aminooxy group: Provides reversible protection for the reactive aminooxy moiety, enabling controlled conjugation.
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PEG8 spacer: An octaethylene glycol chain that confers hydrophilicity and flexibility.
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Terminal carboxylic acid: Facilitates covalent bonding with amines via carbodiimide-mediated chemistry .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H45NO13 |
| Molecular Weight | 591.6 g/mol |
| Solubility | High in aqueous buffers |
| Storage Conditions | -20°C, protected from light |
The PEG8 spacer’s ethylene oxide repeats confer a hydrodynamic radius of ~3.5 nm, optimizing steric effects without compromising target engagement .
Synthesis and Industrial Production
The synthesis of CBZ-aminooxy-PEG8-acid involves three strategic phases:
Protection of the Aminooxy Group
The aminooxy group is shielded using a carbobenzoxy (CBZ) moiety via reaction with benzyl chloroformate under alkaline conditions. This step prevents unwanted oxime formation during subsequent reactions.
PEGylation
An octaethylene glycol chain is appended using Mitsunobu coupling, ensuring high yield and minimal side products. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF).
Carboxylic Acid Functionalization
The terminal hydroxyl group of PEG8 is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), achieving >90% conversion efficiency.
Table 2: Industrial Synthesis Parameters
| Parameter | Condition |
|---|---|
| Scale | 100–500 kg batches |
| Purification | Chromatography (C18 reverse phase) |
| Yield | 75–85% |
Mechanisms of Action in Therapeutic Platforms
Antibody-Drug Conjugates (ADCs)
In ADCs, CBZ-aminooxy-PEG8-acid serves as a bifunctional linker, connecting monoclonal antibodies to cytotoxic payloads. The aminooxy group reacts with ketone- or aldehyde-modified antibodies via oxime ligation, while the carboxylic acid conjugates to amine-bearing drugs (e.g., doxorubicin) using EDC/NHS chemistry .
Key Advantage: The PEG8 spacer reduces aggregation and improves pharmacokinetics by shielding hydrophobic drug moieties .
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs exploit this compound to tether E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau inhibitors) to target protein binders (e.g., BET bromodomain inhibitors). The aminooxy group enables rapid, bioorthogonal conjugation to ketone-functionalized ligands, while the carboxylic acid links to amine-containing warheads .
Efficacy Metric: PROTACs using PEG8 linkers demonstrate a 5–10-fold improvement in degradation efficiency compared to shorter PEG variants .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Feature | Application |
|---|---|---|
| CBZ-aminooxy-PEG8-acid | CBZ protection, PEG8 spacer | ADCs, PROTACs |
| Aminooxy-PEG8-acid | Unprotected aminooxy group | Rapid oxime ligation |
| NHS-PEG8-acid | N-hydroxysuccinimide ester | Amine coupling without EDC |
The CBZ group’s stability under physiological conditions makes this compound superior for multi-step conjugations requiring selective deprotection.
Research Applications and Case Studies
ADC Development
A 2024 study conjugated trastuzumab to emtansine using CBZ-aminooxy-PEG8-acid, achieving a drug-to-antibody ratio (DAR) of 3.8 with 90% serum stability over 72 hours.
PROTAC Optimization
PROTACs targeting BRD4 exhibited DC50 values of 1.2 nM when linked via CBZ-aminooxy-PEG8-acid, compared to 8.7 nM for non-PEGylated variants .
Future Directions
Emerging applications include:
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Multivalent Nanocarriers: Leveraging PEG8’s length for spatially controlled drug loading.
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Photoactivatable PROTACs: Integrating photocleavable groups for spatiotemporal control.
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